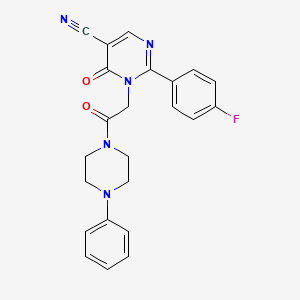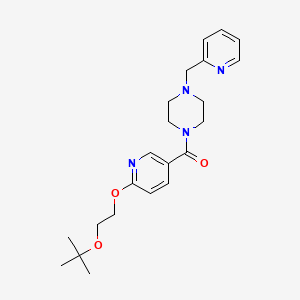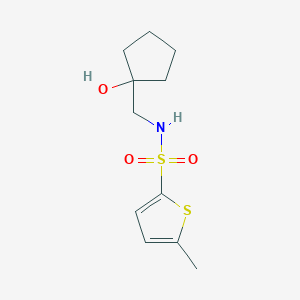![molecular formula C17H13N3O4S2 B3003559 N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide CAS No. 899996-86-2](/img/structure/B3003559.png)
N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(benzo[d]thiazol-2-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and have been studied for their potential use in various therapeutic areas.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of 2-aminobenzothiazole with various reagents to introduce different functional groups. For example, in the synthesis of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives, the reaction sequence includes the use of chloroacetyl chloride, hydrazine hydrate, isatin, and thioglycolic acid . Similarly, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involves the formation of a sulfonamide linkage .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be characterized using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry. Single-crystal X-ray studies can also be employed to determine the conformational features of these compounds . The stereochemistry of related compounds, such as tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, has been elucidated based on NMR spectra and single-crystal structures .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including cycloaddition reactions. For instance, the stepwise 1,3-dipolar cycloaddition reaction of N-phenacylbenzothiazolium bromides with nitroalkenes can lead to the formation of tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, dihydrobenzo[d]pyrrolo[2,1-b]thiazoles, and benzo[d]pyrrolo[2,1-b]thiazoles depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their structural characteristics. These compounds have been found to possess a range of biological activities, including psychotropic, anti-inflammatory, cytotoxic, and antimicrobial actions . The physicochemical parameters can be correlated with their biological activities, and specific combinations of activities have been observed for certain synthesized compounds . The antibacterial activity of these derivatives has been tested against both Gram-positive and Gram-negative bacteria, with some compounds showing broad-spectrum antibacterial activity .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized from benzo[d]thiazol-2-amine and flurbiprofen. This derivative was fully analyzed and characterized using various spectroscopic techniques, highlighting the process of creating and identifying compounds in this chemical class (Manolov, Ivanov, & Bojilov, 2021).
Antimicrobial and Cytotoxic Properties
- A study on N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives found them active in psychotropic, anti-inflammatory, and cytotoxic screening. These compounds showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. Some demonstrated antimicrobial action, suggesting potential in pharmaceutical applications (Zablotskaya et al., 2013).
Antibacterial Applications
- Microwave-assisted synthesis of novel N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3, 2'-thiazolidin]-3'-yl)amino)acetamide derivatives showed potent antibacterial activity against various bacteria. These findings underscore the potential of these compounds in developing new antibacterial agents (Borad et al., 2015).
Antimicrobial and Antifungal Effects
- Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives exhibited notable antibacterial and anticandidal effects, showcasing their potential as antimicrobial agents (Dawbaa et al., 2021).
Matrix Metalloproteinase Inhibition
- Derivatives combining benzisothiazole and 4-thiazolidinone showed potential in inhibiting matrix metalloproteinases (MMPs), particularly MMP-9, at nanomolar levels. This could be significant in treating tissue damage and inflammatory diseases (Incerti et al., 2018).
Cytotoxicity Against Cancer Cell Lines
- Benzothiazole derivatives, such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential in cancer research (Nam et al., 2010).
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S2/c1-10(15(21)19-17-18-12-7-3-4-8-13(12)25-17)20-16(22)11-6-2-5-9-14(11)26(20,23)24/h2-10H,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCQUOXWJDOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B3003480.png)
![2,5-dimethyl-3-(4-methylphenyl)-N-[3-(morpholin-4-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3003481.png)

![Ethyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B3003487.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[3-(1-phenyltetrazol-5-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B3003488.png)


![(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid](/img/structure/B3003493.png)

![Tert-butyl 4-(2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B3003495.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3003497.png)

![N-(2-(methylthio)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3003499.png)